molecular formula C9H17NO2 B2820092 (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol CAS No. 2303549-25-7

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Cat. No.: B2820092
CAS No.: 2303549-25-7
M. Wt: 171.24
InChI Key: FLYTWGJVKJFERP-IUCAKERBSA-N
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Description

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a chiral compound with a unique structure that includes a cyclobutane ring, a morpholine ring, and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with morpholine in the presence of a base, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to a fully saturated cyclobutane derivative .

Scientific Research Applications

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYTWGJVKJFERP-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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